molecular formula C17H23NO4 B15360927 Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Cat. No.: B15360927
M. Wt: 305.4 g/mol
InChI Key: YGYHISBVGXXONA-AWEZNQCLSA-N
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Description

Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a chiral amino acid ester derivative featuring:

  • An ethyl ester group at the carboxyl terminus.
  • A benzyloxycarbonyl (Cbz) protecting group on the α-amino group, enhancing stability during synthetic processes.
  • A 1-methylcyclopropyl substituent at the β-position, introducing steric and electronic effects due to the strained cyclopropane ring.
  • S-configuration at the second carbon, critical for stereoselective applications in drug synthesis .

This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, where the cyclopropane moiety may enhance metabolic stability or mimic transition states in enzyme inhibition. Its hydrochloride salt (CAS 2940873-95-8) is commercially available, indicating its relevance in industrial workflows .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl (2S)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m0/s1

InChI Key

YGYHISBVGXXONA-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Features

Table 1: Key Structural Differences
Compound Name Key Substituents Ring System Amino Protection
Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate 1-Methylcyclopropyl, Cbz-protected amino group Cyclopropane Benzyloxycarbonyl (Cbz)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 3,3-Dimethylbutanoate, trifluoroethylamino group None Trifluoroethylamino
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane ring, methylamino group Cyclobutane Methylamino
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (8) Indole ring, cycloheptylpropyl chain, butylamino group Indole, cycloheptane None

Key Observations:

  • Cyclopropane vs.
  • Amino Protection: The Cbz group in the target compound is bulkier than the trifluoroethylamino or methylamino groups in analogues, impacting solubility and steric hindrance during coupling reactions .
  • Electron-Withdrawing Effects: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances acidity of the amino group, unlike the Cbz-protected compound, which may exhibit different stability under basic conditions .

Physicochemical and Analytical Properties

Table 3: Analytical Data*
Compound Name LCMS (m/z) HPLC Retention Time LogP (Predicted)
This compound ~350 Not available ~2.8
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 257 [M+H]+ 1.22 minutes ~1.5
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 160 [M+H]+ Not available ~0.9

Notes:

  • The Cbz group in the target compound likely increases molecular weight (~350 Da) and hydrophobicity (LogP ~2.8) compared to smaller analogues .
  • The trifluoroethylamino derivative’s lower LogP (~1.5) reflects the polarizing effect of fluorine atoms, enhancing aqueous solubility .

Q & A

Basic: What are the recommended synthetic routes for Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate?

The synthesis typically involves sequential protection and coupling steps. A common approach is:

Amino Group Protection : Introduce the benzyloxycarbonyl (Cbz) group to the (2S)-amino acid precursor using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate .

Cyclopropane Incorporation : React the intermediate with 1-methylcyclopropane derivatives via transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed) or radical-mediated cyclopropanation .

Esterification : Perform esterification using ethanol and a coupling agent (e.g., DCC/DMAP) to yield the final product.
Key Considerations : Monitor enantiomeric purity via chiral HPLC and optimize reaction conditions to avoid racemization .

Basic: How can the stability of this compound be assessed under experimental conditions?

Stability studies should include:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH Sensitivity : Test stability in aqueous buffers (pH 3–9) at 25°C and 37°C over 24–72 hours, analyzing degradation via LC-MS .
  • Light Sensitivity : Expose samples to UV-Vis light (300–400 nm) and monitor photodegradation products.
    Note : The compound is stable under inert storage (dry, argon, –20°C) but may hydrolyze in acidic/basic conditions due to the ester and Cbz groups .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Contradictions in bioactivity data (e.g., receptor binding vs. enzyme inhibition) can arise from:

  • Assay Variability : Standardize assays (e.g., FRET for enzyme kinetics, SPR for receptor affinity) across labs .
  • Stereochemical Purity : Verify enantiomeric excess (>99%) using chiral columns (e.g., Chiralpak IA) to exclude confounding effects from stereoisomers .
  • Metabolite Interference : Perform metabolite profiling (e.g., hepatocyte incubation + LC-HRMS) to identify active/inactive derivatives .

Advanced: How does the 1-methylcyclopropyl group influence the compound’s pharmacokinetic properties?

The 1-methylcyclopropyl moiety:

  • Metabolic Stability : The cyclopropane ring resists cytochrome P450 oxidation, enhancing half-life in vivo compared to linear alkyl chains .
  • Lipophilicity : Increases logP by ~0.5 units (predicted via Molinspiration), improving membrane permeability but potentially reducing aqueous solubility .
  • Conformational Effects : The rigid cyclopropane restricts bond rotation, favoring bioactive conformations in target binding pockets. Validate via molecular dynamics simulations .

Basic: What analytical techniques are critical for characterizing this compound?

  • Chiral HPLC : Confirm enantiopurity (e.g., Chiralcel OD-H column, hexane:isopropanol mobile phase) .
  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY to detect spatial proximity of the cyclopropane methyl group and Cbz protons .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion at m/z 348.1804) .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

  • Acute Toxicity Screening : Perform OECD 423 tests in rodents, focusing on hepatic/renal biomarkers (ALT, creatinine) .
  • Metabolic Profiling : Identify toxic metabolites (e.g., quinone imines from Cbz deprotection) using human liver microsomes + NADPH .
  • Prodrug Design : Modify the ester group (e.g., replace ethyl with pivaloyloxymethyl) to reduce off-target effects .

Basic: How is the compound’s solubility optimized for cell-based assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) depending on the ester’s hydrolysis rate .

Advanced: What computational tools predict interactions between this compound and biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., proteases, GPCRs) .
  • QSAR Modeling : Train models on analogous Cbz-protected compounds to predict IC₅₀ values and selectivity .
  • MD Simulations : Simulate >100 ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Basic: What are the key storage conditions to prevent degradation?

  • Short-Term : Store at –20°C in airtight, light-resistant vials with desiccant (silica gel).
  • Long-Term : Lyophilize and store under argon at –80°C. Avoid freeze-thaw cycles .

Advanced: How does the compound’s stereochemistry impact its mechanism of action?

The (2S) configuration is critical for:

  • Target Binding : Enantiomers may exhibit >100-fold differences in affinity (e.g., for aminopeptidases) due to stereospecific active-site interactions .
  • Metabolic Pathways : (R)-enantiomers are often metabolized faster by esterases, altering efficacy/toxicity profiles. Quantify enantiomer ratios using chiral SFC .

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